2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423028-14-1
VCID: VC3016274
InChI: InChI=1S/C6H15NS.ClH/c1-6(2)5-8-4-3-7;/h6H,3-5,7H2,1-2H3;1H
SMILES: CC(C)CSCCN.Cl
Molecular Formula: C6H16ClNS
Molecular Weight: 169.72 g/mol

2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride

CAS No.: 1423028-14-1

Cat. No.: VC3016274

Molecular Formula: C6H16ClNS

Molecular Weight: 169.72 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride - 1423028-14-1

Specification

CAS No. 1423028-14-1
Molecular Formula C6H16ClNS
Molecular Weight 169.72 g/mol
IUPAC Name 2-(2-methylpropylsulfanyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C6H15NS.ClH/c1-6(2)5-8-4-3-7;/h6H,3-5,7H2,1-2H3;1H
Standard InChI Key AHXOYRZBBFSRFS-UHFFFAOYSA-N
SMILES CC(C)CSCCN.Cl
Canonical SMILES CC(C)CSCCN.Cl

Introduction

Synthesis

The synthesis of 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride involves organic chemistry techniques focusing on sulfur-containing compounds and amines. The general steps include:

  • Preparation of Starting Materials:

    • Sulfanyl derivatives and ethanamine precursors are prepared.

  • Reaction Conditions:

    • Solvents such as dichloromethane or ethanol are commonly used.

    • Reaction temperatures range from ambient to reflux conditions depending on the reactivity of the starting materials.

  • Formation of Hydrochloride Salt:

    • The free base is treated with hydrochloric acid to form the more soluble hydrochloride salt.

These reaction conditions are optimized to ensure high yield and purity, which are critical for pharmaceutical-grade compounds .

Chemical Reactivity

The compound exhibits typical reactivity associated with amines and sulfides:

  • Primary Amine Reactivity:

    • The primary amine group is highly reactive due to minimal steric hindrance.

    • It can participate in alkylation, acylation, and condensation reactions.

  • Sulfanyl Group Reactivity:

    • The sulfanyl (-SH) group can undergo oxidation or substitution reactions.

This dual functionality allows the compound to be used as an intermediate in synthesizing more complex molecules .

Medicinal Chemistry

The compound has potential applications in drug design due to its structural features:

  • Its amine group can interact with biological targets such as receptors or enzymes.

  • Research suggests that similar compounds modulate neurotransmitter systems (e.g., serotonin and norepinephrine), which could influence mood and cognition.

Pharmacological Research

Its solubility in water makes it suitable for biological assays and pharmacokinetic studies, particularly in drug discovery pipelines.

Industrial Applications

The compound may serve as a precursor or intermediate for synthesizing other sulfur-containing amines used in various industries.

Research Insights

Studies on structurally related compounds suggest that modifications to the sulfanyl or amine groups can lead to enhanced bioactivity or specificity for certain biological targets. For example:

  • Compounds with similar frameworks have shown potential as anticancer agents or neurotransmitter modulators.

  • The hydrochloride form improves bioavailability by enhancing solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator